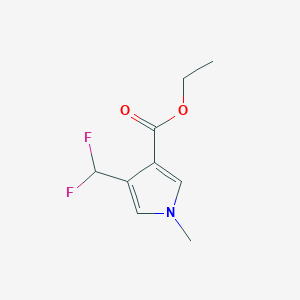

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

Description

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a difluoromethyl (-CF₂H) substituent at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 3-position. Pyrrole derivatives are critical in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties such as metabolic stability and lipophilicity . The difluoromethyl group enhances electron-withdrawing effects while maintaining moderate hydrophobicity, making this compound a valuable intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula |

C9H11F2NO2 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

ethyl 4-(difluoromethyl)-1-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C9H11F2NO2/c1-3-14-9(13)7-5-12(2)4-6(7)8(10)11/h4-5,8H,3H2,1-2H3 |

InChI Key |

RGOOBJBVBDKWNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)F)C |

Origin of Product |

United States |

Biological Activity

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its biological activities, particularly its antifungal properties. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a difluoromethyl group and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 204.18 g/mol. The unique structural characteristics contribute to its biological activity, particularly as an antifungal agent.

Research indicates that this compound acts primarily by inhibiting the succinate dehydrogenase (SDH) complex in fungi. This inhibition disrupts mitochondrial respiration, leading to reduced ATP production and ultimately causing fungal cell death. The compound's effectiveness against various phytopathogenic fungi makes it a candidate for agricultural fungicide development.

Antifungal Activity

This compound has demonstrated potent antifungal activity against several strains of phytopathogenic fungi. In comparative studies, the compound showed superior efficacy compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies highlight that modifications in the pyrrole ring can enhance antifungal potency .

| Fungal Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 18 | 5.2 |

| Botrytis cinerea | 20 | 3.8 |

| Rhizoctonia solani | 15 | 6.5 |

Study 1: Efficacy Against Phytopathogens

A study conducted by Du et al. (2015) evaluated the antifungal efficacy of this compound against seven species of phytopathogenic fungi. The compound exhibited significant antifungal activity, with IC50 values lower than those of commonly used fungicides . This study underlines the compound's potential as a new agricultural fungicide.

Study 2: Structure-Activity Relationship Analysis

In another investigation, the SAR of this compound was analyzed to identify key structural features responsible for its biological activity. Modifications at the C-3 position of the pyrrole ring were found to enhance antifungal properties while maintaining low toxicity profiles . The findings suggest that strategic alterations in the molecular structure can lead to improved efficacy and safety.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the pyrrole family, which also exhibit antifungal activities. Here is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Similar antifungal properties | |

| Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | Contains trifluoromethyl; used in agriculture | |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Precursor for various fungicides |

Scientific Research Applications

Antifungal Properties

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate has shown promising antifungal activity, particularly as a succinate dehydrogenase inhibitor . This mechanism disrupts mitochondrial respiration in fungi, leading to reduced ATP production and ultimately fungal cell death. It has been evaluated against various phytopathogenic fungi, demonstrating significant inhibitory effects .

The compound is primarily utilized in the development of novel fungicides targeting specific fungal pathogens. Its effectiveness as a succinate dehydrogenase inhibitor positions it as a valuable intermediate in the synthesis of new agricultural chemicals aimed at improving crop protection against fungal diseases .

Case Study 1: Development of Novel Fungicides

A study published in Innovare Academics demonstrated the efficacy of this compound derivatives in inhibiting fungal growth in vitro. The research highlighted its potential as a lead compound for the development of new fungicides that are less harmful to the environment compared to traditional options .

Case Study 2: Structural Optimization

Research focused on optimizing the structure of this compound to enhance its biological activity. By modifying substituents on the pyrrole ring, researchers were able to improve antifungal potency and selectivity against specific pathogens, showcasing its versatility in agricultural applications .

Comparison with Similar Compounds

Substituent Variations at the Pyrrole 4-Position

The 4-position substituent significantly influences electronic and steric properties. Key analogs include:

Key Observations :

Spectroscopic and Crystallographic Data

- ¹H NMR Shifts :

- The difluoromethyl group in the target compound causes deshielding of adjacent protons (δ 7.27–7.34 ppm for pyrrole H) , whereas trifluoromethyl analogs show upfield shifts (δ 6.70 ppm) due to stronger electron withdrawal .

- Aryl-substituted derivatives (e.g., compound 238) exhibit complex splitting patterns (δ 7.89–8.16 ppm) from aromatic coupling .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most widely documented method involves a four-step sequence starting with ethyl difluoroacetoacetate. In Step 1 , the sodium enolate of ethyl difluoroacetoacetate is generated using sodium ethoxide in an anhydrous ethanol medium. This intermediate undergoes acidification in Step 2 via in situ carbonic acid formation, achieved by introducing carbon dioxide gas into the reaction mixture at 0.1–2 kg/cm² pressure for 1–3 hours. The pH drops to 5–7, precipitating sodium bicarbonate, which is filtered off.

Step 3 involves coupling the purified ethyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride at 100–105°C for 6 hours, yielding ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. The final Step 4 employs a two-phase system (toluene/water) with potassium carbonate and methylhydrazine at -10°C to 0°C. This ring-closing reaction achieves 83.8% yield with 99.9% purity after crystallization.

Key Optimization Parameters:

-

Temperature Control : Maintaining -10°C during methylhydrazine addition minimizes side reactions.

-

Solvent Ratio : A 1:4 toluene-to-petroleum ether ratio ensures efficient crystallization.

-

Catalyst Loading : Sodium ethoxide at 1.05 mol equivalents relative to ethyl difluoroacetoacetate maximizes enolate formation.

Palladium-Catalyzed Carbointercalation and Cyclization

Alternative Route for Industrial Scalability

A patent by CN117304112A discloses a three-step method using difluoro-chloromethane, carbon monoxide, and methylhydrazine. Step A involves palladium-catalyzed carbointercalation with sodium formate, producing an intermediate difluoromethyl hydrazine derivative. Step B employs N-bromosuccinimide for halogenation, followed by Step C , where propiolic acid induces cyclization under basic conditions.

Advantages and Limitations:

-

Cost Efficiency : Propiolic acid replaces expensive orthoformate reagents.

-

Challenges : Requires pressurized CO (5–10 bar) and palladium catalysts (e.g., Pd(OAc)₂), increasing operational complexity.

-

Yield : Reported at 68–72%, lower than the acid-catalyzed route but viable for halogen-rich substrates.

Comparative Analysis of Synthetic Methods

Yield, Purity, and Scalability

Byproduct Management

-

Acid-Catalyzed Route : Regioisomer formation is suppressed to 0.05% through precise temperature control during cyclization.

-

Palladium Route : Requires column chromatography to remove phosphine ligand residues, increasing purification costs.

Advanced Techniques for Difluoromethylation

Radical and Electrophilic Pathways

Recent advances highlighted in Chemical Society Reviews demonstrate the use of difluoromethyl radicals (·CF₂H) for C–H functionalization. Photoredox catalysis with Ru(bpy)₃²⁺ enables late-stage difluoromethylation of heteroarenes, though this remains unexplored for pyrazole systems.

Q & A

Advanced Research Question

- Electronic Effects : The -CFH group is less electron-withdrawing than -CF but enhances metabolic stability compared to -CH.

- Steric Effects : -CFH occupies intermediate steric bulk, balancing reactivity and solubility .

- Biological Impact : Fluorine’s electronegativity improves membrane permeability, critical for in vivo studies .

What are the best practices for validating synthetic intermediates using hyphenated techniques?

Basic Research Question

Combine:

- LC-NMR : Real-time structural elucidation of intermediates.

- GC-MS : Detects volatile byproducts.

- HRMS : Confirms exact mass (<5 ppm error) .

How can researchers design analogs of this compound to enhance biological activity while maintaining synthetic feasibility?

Advanced Research Question

- Bioisosteric Replacement : Replace -CFH with -OCF or -SCF to modulate activity .

- Fragment-Based Design : Use X-ray crystallography (e.g., ) to identify key binding motifs .

- SAR Studies : Test substituent effects on enzyme inhibition (e.g., kinase assays) .

What computational tools predict the compound’s bioavailability and toxicity profiles?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.